molecular formula C19H26N4O B7585734 N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide

N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide

Cat. No. B7585734
M. Wt: 326.4 g/mol
InChI Key: LXMWRWVSILGSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors. This compound was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of the CB1 receptor is associated with the psychoactive effects of cannabis, while activation of the CB2 receptor is associated with anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 has a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to modulate the activity of ion channels, including calcium and potassium channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a stable concentration over time.

Future Directions

There are several potential future directions for research on N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2, including:
1. Further investigation of its neuroprotective effects in animal models of neurodegenerative diseases.
2. Development of novel formulations or delivery methods to improve its pharmacokinetic properties.
3. Exploration of its potential as a treatment for other neurological disorders, such as epilepsy and traumatic brain injury.
4. Investigation of its potential as a therapeutic agent in cancer, particularly in combination with other drugs or radiation therapy.
5. Study of its effects on the gut microbiome and its potential as a treatment for gastrointestinal disorders.
In conclusion, N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for investigating the endocannabinoid system and its role in health and disease. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.

Synthesis Methods

The synthesis of N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 involves several steps, starting with the reaction of 1-ethyl-6-methoxyindole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the corresponding indole-6-carboxaldehyde. This intermediate is then reacted with 9-methyl-3-aza-bicyclo[4.2.1]nonane to form the desired product.

Scientific Research Applications

N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 has been extensively studied for its potential therapeutic applications, particularly in the field of neurology. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, it has been investigated as a potential treatment for pain, anxiety, and depression.

properties

IUPAC Name

N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-3-22-10-8-14-4-5-15(12-18(14)22)20-19(24)23-11-9-16-6-7-17(13-23)21(16)2/h4-5,8,10,12,16-17H,3,6-7,9,11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMWRWVSILGSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=C(C=C2)NC(=O)N3CCC4CCC(C3)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.